Bromotetrachlorobenzene
Overview
Description
Bromotetrachlorobenzene is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of one bromine atom and four chlorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromotetrachlorobenzene can be synthesized through various methods. One common approach involves the bromination of tetrachlorobenzene. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction is usually carried out under controlled conditions to ensure the selective substitution of a bromine atom onto the tetrachlorobenzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Bromotetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: this compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.
Reduction Reactions: The compound can also undergo reduction reactions to form less halogenated derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzenes, while oxidation reactions can produce benzoic acid derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored the biological activity of bromotetrachlorobenzene and its derivatives. Studies have investigated its potential as an antimicrobial agent and its effects on cellular processes.
Medicine: The compound has been evaluated for its potential therapeutic applications. Researchers have examined its role in drug development and its interactions with biological targets.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of flame retardants, dyes, and polymers.
Mechanism of Action
The mechanism of action of bromotetrachlorobenzene involves its interactions with molecular targets and pathways. The compound’s halogenated structure allows it to engage in various chemical interactions, including halogen bonding and hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in drug development.
Comparison with Similar Compounds
Similar Compounds
Bromotetrachlorobenzene can be compared with other halogenated benzenes, such as:
Tetrachlorobenzene: A compound with four chlorine atoms attached to a benzene ring. It shares similar chemical properties but lacks the bromine atom present in this compound.
Bromochlorobenzene: A compound with one bromine and one chlorine atom attached to a benzene ring. It has fewer halogen substituents compared to this compound.
Dibromodichlorobenzene: A compound with two bromine and two chlorine atoms attached to a benzene ring. It has a different halogenation pattern compared to this compound.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of one bromine and four chlorine atoms makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetrachlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNKUJEPUMQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238023 | |
Record name | Bromotetrachlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-39-2, 90077-78-4 | |
Record name | 3-Bromo-1,2,4,5-tetrachlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81067-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotetrachlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090077784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotetrachlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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